
2,7-Dibromophenanthrene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromophenanthrene-9,10-diol is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and hydroxyl groups at the 9 and 10 positions on the phenanthrene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromophenanthrene-9,10-diol typically involves the bromination of phenanthrene followed by hydroxylation. One common method includes the bromination of phenanthrene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,7-Dibromophenanthrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 2,7-dibromophenanthrene-9,10-quinone.
Reduction: Formation of phenanthrene-9,10-diol.
Substitution: Formation of 2,7-diaminophenanthrene-9,10-diol or 2,7-dithiophenanthrene-9,10-diol.
科学的研究の応用
2,7-Dibromophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,7-Dibromophenanthrene-9,10-diol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atoms can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,7-Dibromophenanthrene-9,10-dione: Similar structure but with ketone groups instead of hydroxyl groups.
2,6-Dibromoanthraquinone: Another brominated polycyclic aromatic compound with different substitution patterns.
Uniqueness
2,7-Dibromophenanthrene-9,10-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C14H8Br2O2 |
|---|---|
分子量 |
368.02 g/mol |
IUPAC名 |
2,7-dibromophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H8Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6,17-18H |
InChIキー |
ARMZMPDXTZCYRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C=CC(=CC3=C(C(=C2C=C1Br)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)
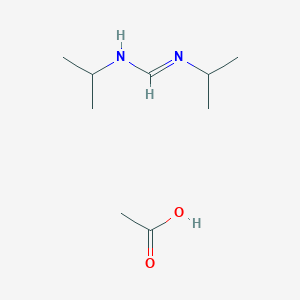

![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)
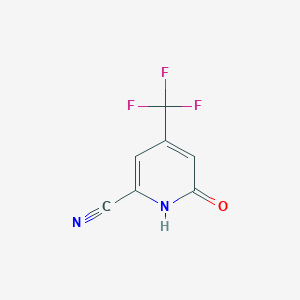
![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
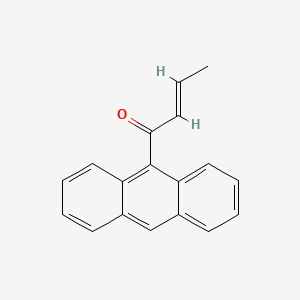
![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride](/img/structure/B12831746.png)

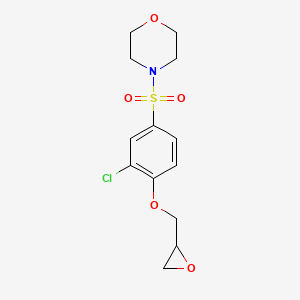
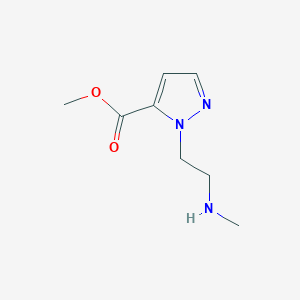
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)

